molecular formula C22H39O4P B108047 Bis(2-ethylhexyl) phenyl phosphate CAS No. 16368-97-1

Bis(2-ethylhexyl) phenyl phosphate

Cat. No. B108047
CAS RN: 16368-97-1
M. Wt: 398.5 g/mol
InChI Key: ZXZYMQCBRZBVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) phenyl phosphate, commonly referred to as BEHPP, has garnered increasing scientific interest due to concerns about environmental pollution and public health implications. BEHPP is an organophosphate ester (OPE) that has been identified as a contaminant in various environmental matrices, including indoor dust and surface soils. Studies have shown that BEHPP is present in significant concentrations in indoor dust samples, with a median concentration range of 50-1530 ng/g dry weight, and it has been detected with a high frequency in surface soils across different functional areas in South China .

Synthesis Analysis

The synthesis of BEHPP is not detailed in the provided papers. However, it is mentioned that a synthesized pure standard of BEHPP was used for comparison in the identification process within indoor dust samples, which implies that the compound can be synthesized in a controlled laboratory setting .

Molecular Structure Analysis

While the molecular structure of BEHPP is not explicitly discussed in the provided papers, it is understood that BEHPP, like other OPEs, would have characteristic molecular fragmentation pathways that can be identified using high-resolution mass spectrometry. This structural analysis is crucial for the identification and quantification of BEHPP in environmental samples .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving BEHPP. However, the interaction of bis(2-ethylhexyl) hydrogen phosphate with polyaniline, which leads to the plastification of polyaniline, suggests that derivatives of BEHPP may participate in chemical reactions that alter the properties of other compounds, such as increasing their plasticity .

Physical and Chemical Properties Analysis

The physical and chemical properties of BEHPP are not directly addressed in the provided papers. However, the detection of BEHPP in environmental samples and its correlation with other OPEs suggest that it shares similar physical and chemical properties, which may include its behavior in the environment and potential applications. For instance, the correlations found between BEHPP and other OPEs like TEHP and TPHP suggest that they may have similar commercial applications and sources . Additionally, the study of microemulsions with bis(2-ethylhexyl)phosphoric acid indicates that the bis(2-ethylhexyl) moiety can influence the physicochemical properties of compounds, such as the formation of network-like structures in microemulsions .

Relevant Case Studies

Case studies in the provided papers highlight the ubiquity of BEHPP in the environment. For example, one study found BEHPP in all six functional areas (agricultural, scenic, commercial, industrial, and residential) of a region in South China, with a high detection frequency of 67.4% and a median concentration of 0.455 ng/g dry weight . Another study reported the presence of BEHPP in indoor dust samples collected in Nanjing, eastern China, with a 100% detection frequency, indicating its widespread use and potential for human exposure .

Scientific Research Applications

Environmental Monitoring

BEHPP, an organophosphate ester (OPE), has been increasingly noted for its presence in environmental samples. A study developed a novel screening strategy for OPEs in indoor dust samples, identifying BEHPP as a prevalent contaminant in Nanjing, China. This highlighted its significance as an environmental pollutant, with concentrations generally higher than traditional OPEs in the same samples (Meng et al., 2020).

Biomedical Research

In the field of biomedical research, compounds structurally related to BEHPP have been used in constructing serotonin-selective membrane electrodes. This has implications in neurotransmitter research and potential applications in the medical field (Ueda et al., 2006).

Chemical Synthesis and Reactivity

Research on BEHPP's reactivity has led to insights into its chemical behavior. One study explored the chemical reactivity between bis(2-ethylhexyl)phosphoric acid (related to BEHPP) and tributyl phosphate, revealing the formation of specific ester species, which is relevant in industrial applications (Barnard et al., 2014).

Corrosion Inhibition

BEHPP has been utilized in developing anti-corrosion pigments for steel. A study showed that cerium tri(bis(2-ethylhexyl)phosphate) particles, which contain BEHPP, effectively provided corrosion protection when used in epoxy coatings on steel (Morozov et al., 2019).

Analytical Techniques

In analytical chemistry, BEHPP has been used as a solvent in techniques like homogeneous liquid-liquid extraction for the determination of chlorophenols in water samples. This demonstrates its utility in enhancing analytical methodologies (Çabuk et al., 2014).

Material Science

BEHPP has found applications in material science, particularly in improving the processing properties of certain resins. For example, it was used as a viscosity-reducing comonomer for phthalonitrile resins, showcasing its utility in modifying material properties (Terekhov et al., 2019).

Safety And Hazards

BEHPP is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

BEHPP has been identified as an abundant contaminant in indoor dust samples, but its pollution status in other matrices remains unknown . Future research could focus on understanding the environmental distribution and impact of BEHPP, as well as its potential health effects.

properties

IUPAC Name

bis(2-ethylhexyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZYMQCBRZBVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051770
Record name Bis(2-ethylhexyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, bis(2-ethylhexyl) phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bis(2-ethylhexyl) phenyl phosphate

CAS RN

16368-97-1
Record name Bis(2-ethylhexyl) phenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16368-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, bis(2-ethylhexyl) phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, bis(2-ethylhexyl) phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-ethylhexyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) phenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-ethylhexyl) phenyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-ethylhexyl) phenyl phosphate
Reactant of Route 3
Reactant of Route 3
Bis(2-ethylhexyl) phenyl phosphate
Reactant of Route 4
Reactant of Route 4
Bis(2-ethylhexyl) phenyl phosphate
Reactant of Route 5
Reactant of Route 5
Bis(2-ethylhexyl) phenyl phosphate
Reactant of Route 6
Reactant of Route 6
Bis(2-ethylhexyl) phenyl phosphate

Citations

For This Compound
96
Citations
W Meng, J Li, J Shen, Y Deng… - … science & technology, 2020 - ACS Publications
There is increasing scientific interest in environmental pollution and the effect on public health caused by organophosphate esters (OPEs). Using liquid chromatography coupled to a …
Number of citations: 59 pubs.acs.org
S Gong, Y Deng, K Ren, W Meng, L Ye, C Han… - Science of The Total …, 2021 - Elsevier
The organophosphate ester (OPE), bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), was recently identified as an abundant contaminant in indoor dust samples; however, its pollution …
Number of citations: 18 www.sciencedirect.com
L Wang, Y Jia, J Hu - Environment International, 2022 - Elsevier
Owing to increasing concerns about the toxicity of alkyl organophosphate triesters (OPTEs), it is necessary to comprehensively profile alkyl OPTEs in the environment. In this study, we …
Number of citations: 6 www.sciencedirect.com
Y Jia, H Zhang, W Hu, L Wang, Q Kang, J Liu… - Journal of Hazardous …, 2022 - Elsevier
Retinoic acid receptors (RARs) control reproduction and development in vertebrates, but little attention has been paid to anthropogenic chemicals exhibiting RAR agoniztic/antagonistic …
Number of citations: 12 www.sciencedirect.com
N Van den Eede, A Ballesteros-Gómez… - Environmental …, 2016 - ACS Publications
Aryl phosphate flame retardants (aryl-PFRs), such as triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPHP), are emerging contaminants that can exhibit toxic …
Number of citations: 57 pubs.acs.org
X Chen, X Liang, J Yang, Y Yuan, Q Xiao, Z Su… - Science of The Total …, 2023 - Elsevier
Organophosphate esters (OPEs) are a group of emerging contaminants with widespread environmental occurrence, yet research on their occurrence in foodstuffs is limited. We …
Number of citations: 3 www.sciencedirect.com
M Bastiaensen, C Gys, G Malarvannan… - Environment …, 2021 - Elsevier
Background Exposure to organophosphate flame retardants and plasticizers (PFRs) is commonly estimated by measuring biomarker concentrations in spot urine samples. However, …
Number of citations: 26 www.sciencedirect.com
L Xing, Y Zhang, S Chang, L Tao, G Su - Science of The Total Environment, 2023 - Elsevier
Micro(nano)plastics (MNPs) and organophosphate esters (OPEs) are becoming ubiquitous as emerging pollutants. To data, the effects of MNPs on the uptake, accumulation and …
Number of citations: 2 www.sciencedirect.com
AM Arenshtein, AA Dmitrieva, EA Svitsyna - 1962 - hero.epa.gov
Further experiments on the effect of various compounds on micro-organisms concerned with biological sewage-treatment processes (see also preceding abstract) showed that acrylic …
Number of citations: 2 hero.epa.gov
R Yang, Y Ye, Y Chen, Y Yang, L Yang… - Environmental …, 2022 - ACS Publications
As a frequently detected organophosphorus flame retardant in the environment, 2-ethylhexyl diphenyl phosphate (EHDPHP) is vulnerable to biotransformation, while the transformation …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.